2-(3,5-Dimethylphenyl)cyclopentan-1-one
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Overview
Description
2-(3,5-Dimethylphenyl)cyclopentan-1-one is an organic compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol It is a cyclopentanone derivative, characterized by the presence of a 3,5-dimethylphenyl group attached to the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)cyclopentan-1-one typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with cyclopentanone. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The product is then extracted using an organic solvent and purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or the cyclopentanone ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3,5-Dimethylphenyl)cyclopentan-1-one can be compared with other similar compounds, such as:
2-(3,5-Dimethylphenyl)cyclohexanone: Similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
2-(3,5-Dimethylphenyl)cyclopentanol: Similar structure but with a hydroxyl group instead of a ketone group.
3,5-Dimethylacetophenone: Similar structure but with an acetophenone core instead of a cyclopentanone ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(12)14/h6-8,12H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCFSWPCUPNIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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